2-(Piperidin-3-ylthio)pyrimidine
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Overview
Description
2-(Piperidin-3-ylthio)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a piperidine moiety through a sulfur atomThe pyrimidine ring is a crucial structure in many biological molecules, including DNA and RNA, while the piperidine ring is commonly found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-(Piperidin-3-ylthio)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a sulfur source. One common method is the nucleophilic substitution reaction where a 2-halo-pyrimidine reacts with a piperidine-3-thiol under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(Piperidin-3-ylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-(Piperidin-3-ylthio)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
2-(Piperidin-3-ylthio)pyrimidine can be compared to other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: This compound has a similar pyrimidine core but differs in its additional fused ring structure, leading to different biological activities.
Thieno[3,2-d]pyrimidine: This compound contains a sulfur atom in a different position, which can affect its chemical reactivity and biological properties.
Pyrimidine-2-thiol: This compound has a thiol group directly attached to the pyrimidine ring, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the piperidine and pyrimidine rings through a sulfur atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13N3S |
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Molecular Weight |
195.29 g/mol |
IUPAC Name |
2-piperidin-3-ylsulfanylpyrimidine |
InChI |
InChI=1S/C9H13N3S/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2 |
InChI Key |
DKWWVAPCZZYLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)SC2=NC=CC=N2 |
Origin of Product |
United States |
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